Product packaging for 1-Benzyl-5,5-diethylbarbituric acid(Cat. No.:CAS No. 92870-36-5)

1-Benzyl-5,5-diethylbarbituric acid

Cat. No.: B15044135
CAS No.: 92870-36-5
M. Wt: 274.31 g/mol
InChI Key: YSCCFYUEQXOKHY-UHFFFAOYSA-N
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Description

Historical Development of Barbituric Acid Derivatives in Chemical and Pharmacological Research

The journey into the world of barbiturates began in 1864 with the synthesis of barbituric acid (malonylurea) by Adolf von Baeyer. gatech.edu However, the synthetic process was later refined by French chemist Edouard Grimaux in 1879, which paved the way for the development of a vast array of derivatives. gatech.edu A significant breakthrough occurred in the early 20th century when the first pharmacologically active derivative, 5,5-diethylbarbituric acid, was synthesized. gatech.edu This discovery triggered a wave of research, leading to the synthesis of thousands of barbiturate (B1230296) derivatives. gatech.edu Between the 1920s and the mid-1950s, barbiturates were a primary focus of sedative and hypnotic drug development. wikipedia.org Over the years, research has expanded to investigate these compounds for a range of potential applications, including as anticonvulsants and in other areas of medicinal chemistry. mdpi.com

Structural Classification of 1-Benzyl-5,5-diethylbarbituric acid as a N1-Substituted and C5,C5-Disubstituted Barbiturate

The chemical structure of this compound places it into two key classificatory groups based on the location of its substituents. The core of the molecule is the barbituric acid ring, a pyrimidine (B1678525) heterocycle.

N1-Substituted Barbiturate: The designation "1-Benzyl" indicates that a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH₂ group) is bonded to one of the nitrogen atoms of the barbiturate ring, specifically at the N1 position.

C5,C5-Disubstituted Barbiturate: The "5,5-diethyl" part of the name signifies that two ethyl groups (-CH₂CH₃) are attached to the carbon atom at the 5th position of the barbiturate ring.

This dual classification is crucial as substitutions at these positions are known to significantly impact the physicochemical properties of the molecule. The general structure of barbiturates requires disubstitution at the C5 position for notable activity. youtube.com

Below is a table detailing the key structural features of this compound.

FeatureDescription
Core StructureBarbituric Acid
N1-SubstituentBenzyl Group
C5-SubstituentsTwo Ethyl Groups

Overview of Research Significance of Barbiturate Modifications

The modification of the barbituric acid structure at the N1 and C5 positions is a cornerstone of barbiturate research. The nature of the substituents at the C5 position is a primary determinant of the compound's properties. mdpi.com Generally, increasing the lipophilicity (fat-solubility) of the substituents at the C5 position can influence the compound's behavior.

Substitution at the nitrogen atoms of the barbiturate ring also plays a critical role. For instance, N-methylation has been shown to alter the onset and duration of action in some barbiturates. The introduction of a benzyl group at the N1 position, as seen in this compound, is a specific modification that is of interest to researchers. While detailed studies on this exact compound are not extensively reported in public literature, research on other N-benzyl substituted heterocyclic compounds has shown that the benzyl moiety can be a key pharmacophore. For example, certain N-benzyl derivatives of other nitrogen-containing ring systems have been investigated for their antimicrobial activities. nih.gov This suggests that the N-benzyl group can confer specific biological or chemical properties.

The combination of N1 and C5 substitutions allows for the fine-tuning of the molecule's properties, making the barbiturate scaffold a versatile platform for chemical synthesis and investigation. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H18N2O3 B15044135 1-Benzyl-5,5-diethylbarbituric acid CAS No. 92870-36-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92870-36-5

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

1-benzyl-5,5-diethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H18N2O3/c1-3-15(4-2)12(18)16-14(20)17(13(15)19)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,16,18,20)

InChI Key

YSCCFYUEQXOKHY-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2)CC

Origin of Product

United States

Synthetic Methodologies and Chemical Characterization of 1 Benzyl 5,5 Diethylbarbituric Acid

Established Synthetic Pathways for Barbituric Acid Derivatives

The traditional synthesis of 1-Benzyl-5,5-diethylbarbituric acid is typically a two-step process. First, the core barbiturate (B1230296) ring system is constructed, followed by the introduction of the benzyl (B1604629) group onto one of the nitrogen atoms.

Condensation Reactions with Malonic Acid Derivatives and Urea Precursors

The cornerstone of barbiturate synthesis is the condensation reaction between a disubstituted malonic ester and urea. wikipedia.orgcdnsciencepub.comuobasrah.edu.iq This method, first established in the early 20th century, remains a widely used and reliable pathway. libretexts.org For the synthesis of the 5,5-diethylbarbituric acid (barbital) precursor, diethyl diethylmalonate is reacted with urea in the presence of a strong base, typically sodium ethoxide in an alcoholic solvent. orgsyn.orgslideshare.netcutm.ac.in

The reaction mechanism involves the base-catalyzed nucleophilic attack of urea on the carbonyl carbons of the malonic ester, leading to a cyclization and formation of the pyrimidine-2,4,6-trione ring structure. slideshare.netcutm.ac.in The mixture is typically heated under reflux for several hours to drive the reaction to completion. orgsyn.orgchemicalbook.com Following the reaction, acidification of the mixture precipitates the barbituric acid derivative, which can then be isolated and purified. orgsyn.orgcutm.ac.in

Table 1: Classical Condensation for 5,5-Diethylbarbituric Acid

Reactant 1 Reactant 2 Condensing Agent Solvent Typical Conditions Product

N-Alkylation Strategies for Introducing the Benzyl Moiety

Once the 5,5-diethylbarbituric acid core is formed, the benzyl group is introduced via an N-alkylation reaction. Reactions that depend on enolate ion formation can often produce a mixture of unsubstituted, monosubstituted, and disubstituted derivatives. tandfonline.com However, controlled conditions can favor the formation of the mono-N-substituted product.

A common strategy involves reacting 5,5-diethylbarbituric acid with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base. publish.csiro.au The base, often a carbonate like potassium carbonate, deprotonates one of the nitrogen atoms of the barbiturate ring, forming a nucleophilic anion. publish.csiro.au This anion then attacks the benzylic carbon of the benzyl halide in a nucleophilic substitution reaction, forming the N-benzyl bond. The choice of solvent and reaction temperature is crucial for optimizing the yield of the desired 1-benzyl product over the 1,3-dibenzyl derivative. publish.csiro.au

Modern Approaches in the Synthesis of Barbiturate Analogues

Contemporary synthetic chemistry seeks to improve upon traditional methods by enhancing efficiency, reducing reaction times, and increasing yields. These goals have led to the adoption of techniques like microwave-assisted synthesis and multicomponent reactions in the production of barbiturate analogues.

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. scispace.com For the synthesis of barbiturate derivatives, microwave irradiation can drastically reduce reaction times from several hours under conventional heating to just a few minutes. scispace.combuet.ac.bd This rapid heating, combined with the ability to achieve temperatures higher than the solvent's boiling point in sealed vessels, often leads to significantly improved yields and cleaner reaction profiles. scispace.comfrontiersin.org The condensation of aldehydes with barbituric acid, for instance, has been shown to be highly efficient under microwave irradiation, often in the absence of a solvent (dry media conditions). buet.ac.bdcapes.gov.br This technology offers a greener and more time-efficient alternative for synthesizing the precursors to and the final N-alkylated barbiturates. nih.gov

Multicomponent Reactions (MCRs) in Barbiturate Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, represent a highly efficient approach to building molecular complexity. mdpi.com MCRs have been developed for the synthesis of diverse barbiturate scaffolds. mdpi.comresearchgate.net For example, a one-pot reaction involving an aldehyde, N,N'-dimethylbarbituric acid, dimedone, and a secondary amine can lead to complex barbiturate derivatives in high yields. researchgate.net These strategies are valued for their atom economy, procedural simplicity, and ability to quickly generate libraries of related compounds. acs.orgsemanticscholar.orgtandfonline.com While a direct four-component synthesis of this compound is not standard, the principles of MCRs are being applied to create increasingly complex and fully substituted barbiturates in a single pot. acs.org

Advanced Spectroscopic and Analytical Techniques for Compound Elucidation and Purity Assessment

The unequivocal identification and purity assessment of this compound rely on a suite of modern analytical techniques. Each method provides specific information that, when combined, confirms the structure and purity of the compound.

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the key functional groups within the molecule. kcl.ac.uk The spectrum of a barbiturate derivative will show characteristic absorption bands for N-H stretching (if present), C-H stretching from the alkyl and benzyl groups, and strong C=O (carbonyl) stretching vibrations, which are typically observed in the 1650-1750 cm⁻¹ region. nih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are the most powerful tools for detailed structure elucidation.

¹H NMR : Provides information on the number and types of protons. The spectrum of this compound would show signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a characteristic singlet for the benzylic methylene (-CH₂-) protons, and signals (a quartet and a triplet) for the two ethyl groups at the C-5 position. rsc.orgrsc.org A signal for the remaining N-H proton would also be present.

¹³C NMR : Shows distinct signals for each unique carbon atom. This includes the carbonyl carbons of the barbiturate ring, the carbons of the aromatic ring, the benzylic methylene carbon, and the carbons of the two ethyl groups. rsc.orgrsc.orghmdb.ca

Mass Spectrometry (MS) : This technique provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. gatech.edu Gas chromatography-mass spectrometry (GC-MS) is a common hyphenated technique used for both separation and identification. oup.comgovst.edu The mass spectrum will show a molecular ion peak corresponding to the exact mass of the molecule, and characteristic fragment ions resulting from the loss of the benzyl group or parts of the ethyl substituents. gatech.edugovst.edu

Chromatographic Methods : Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of the synthesized compound. unodc.orgijsra.netresearchgate.net By comparing the retention time of the sample to that of a known standard and analyzing the peak area, the purity can be accurately quantified. ijsra.net

Table 2: Summary of Analytical Characterization Techniques

Technique Information Provided Key Features for this compound
FT-IR Functional group identification Strong C=O stretches (~1700 cm⁻¹), N-H stretch (~3200 cm⁻¹), Aromatic C-H stretches (~3000-3100 cm⁻¹)
¹H NMR Proton environment and connectivity Aromatic signals (7.2-7.4 ppm), Benzylic CH₂ singlet, Ethyl group signals (quartet, triplet), N-H signal
¹³C NMR Carbon skeleton structure Carbonyl C signals (~150-170 ppm), Aromatic C signals (~127-136 ppm), Benzylic CH₂ signal, C-5 quaternary carbon signal
Mass Spec. Molecular weight and fragmentation Molecular ion peak (M+), Fragment peak corresponding to loss of benzyl group ([M-91]⁺)

| HPLC/GC | Purity assessment and quantification | Single sharp peak indicating high purity, Retention time matches standard |

High-Performance Liquid Chromatography (HPLC) in Research Contexts

High-Performance Liquid Chromatography (HPLC) is a critical analytical tool for the separation, identification, and quantification of this compound. In the context of its synthesis and research, HPLC is primarily employed to assess the purity of the final product and to monitor the progress of the chemical reaction. For related barbiturates, such as 5-ethyl-5-phenyl barbituric acid, HPLC methods have been developed that confirm product quality with purity levels exceeding 99.9% google.com.

The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a solvent). For barbiturates, reversed-phase columns, such as a highly deactivated octadecyl-bonded silica column, are often utilized ebi.ac.uk. The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, sometimes with additives like formic acid to ensure compatibility with mass spectrometry detection ebi.ac.uksielc.com.

In research involving similar compounds like amobarbital, semi-preparative HPLC has been successfully used to isolate and identify impurities, demonstrating the technique's power in ensuring the chemical integrity of the target molecule nih.gov. By comparing the retention time of the synthesized compound to that of a known standard, HPLC provides reliable identification. Furthermore, the area under the chromatographic peak is proportional to the concentration of the compound, allowing for precise quantification.

Table 1: Representative HPLC Parameters for Barbiturate Analysis

Parameter Description
Column Reversed-phase C18
Mobile Phase Methanol/Water or Acetonitrile/Water gradient
Detector UV-Vis or Mass Spectrometer (MS)

| Application | Purity assessment, reaction monitoring, impurity isolation google.comnih.gov |

Mass Spectrometry (MS) for Molecular Confirmation and Structural Elucidation

Mass Spectrometry (MS) is an indispensable technique for the characterization of this compound, as it provides precise information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This data is used to confirm the molecular weight and helps in elucidating the compound's structure. The molecular formula for this compound is C15H18N2O3, corresponding to a molecular weight of 274.315 g/mol molbase.com.

In a mass spectrometer, the compound is ionized, and the resulting ions are separated based on their m/z ratio. The molecular ion peak [M]+ would be expected at m/z 274. For related N-substituted barbiturates, common adducts such as [M+H]+ and [M+Na]+ are also observed, which would appear at m/z 275 and m/z 297, respectively, for the target compound uni.luuni.lu.

Fragmentation patterns observed in the mass spectrum offer further structural confirmation. For instance, the analysis of related compounds like 1-bromo-5,5-diethylbarbituric acid and its dibromo derivative shows characteristic fragmentation that helps identify the core structure scielo.br. For this compound, a significant fragment would likely correspond to the loss of the benzyl group (C7H7, 91 g/mol ) or cleavage of the ethyl groups.

Table 2: Predicted m/z Values for this compound Adducts

Adduct Predicted m/z
[M+H]+ 299.13902
[M+Na]+ 321.12096
[M-H]- 297.12446
[M+K]+ 337.09490

Data based on predictions for the closely related compound 1-benzyl-5,5-diallylbarbituric acid uni.lu.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon and hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the benzyl, ethyl, and imide protons.

Aromatic Protons: The protons of the benzyl group's phenyl ring would typically appear as a multiplet in the downfield region, around δ 7.2-7.4 ppm .

Benzyl Methylene Protons: The two protons of the CH₂ group attached to the nitrogen and the phenyl ring would likely show a singlet or a doublet.

Imide Proton: The N-H proton of the barbiturate ring typically appears as a broad singlet in the downfield region, often above δ 11.0 ppm, though this can be influenced by the solvent chemicalbook.com. For 1-bromo-5,5-diethylbarbituric acid, this proton appears at δ 4.278 ppm scielo.br.

Ethyl Protons: The ethyl groups would show a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) due to spin-spin coupling. For the related 1-bromo-5,5-diethylbarbituric acid, the CH₂ quartet is at δ 0.808 ppm and the CH₃ triplet is at δ 1.615 ppm scielo.br.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Carbonyl Carbons: The three carbonyl carbons (C=O) of the barbiturate ring are expected to resonate in the most downfield region of the spectrum, typically around δ 160–170 ppm . For 1-bromo-5,5-diethylbarbituric acid, these signals appear at 172.2, 146, and 143 ppm scielo.br.

Aromatic Carbons: The carbons of the phenyl ring will show signals in the aromatic region (δ 120-140 ppm).

Quaternary Carbon (C-5): The C-5 carbon, to which the two ethyl groups are attached, shows a characteristic signal typically between δ 57 and 63 ppm scielo.br.

Benzyl Methylene Carbon: The methylene carbon of the benzyl group is expected in the range of δ 45-50 ppm .

Ethyl Carbons: The methylene and methyl carbons of the ethyl groups will appear in the upfield region of the spectrum, typically below δ 35 ppm scielo.br.

Table 3: Expected Chemical Shift Ranges (δ, ppm) in NMR Spectra

Group ¹H NMR (ppm) ¹³C NMR (ppm)
Carbonyl (C=O) N/A 160 - 175 scielo.br
Aromatic (C₆H₅) 7.2 - 7.4 120 - 140
Imide (N-H) > 4.2 scielo.br N/A
Benzyl Methylene (N-CH₂) ~ 4.5 - 5.0 45 - 50
Quaternary (C-5) N/A 57 - 63 scielo.br
Ethyl Methylene (-CH₂-CH₃) ~ 1.6 - 2.0 scielo.br ~ 31 scielo.br

| Ethyl Methyl (-CH₂-CH₃) | ~ 0.8 - 1.0 scielo.br | ~ 10 scielo.br |

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum of the compound would be dominated by absorptions corresponding to the N-H, C=O, C-N, and C-H bonds.

N-H Stretching: A moderate to strong absorption band corresponding to the N-H stretch of the imide group is expected in the region of 3100-3300 cm⁻¹. For the related 1-bromo-5,5-diethylbarbituric acid, this peak is observed at 3205 cm⁻¹ scielo.br.

C-H Stretching: The aromatic C-H stretches from the benzyl group typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the ethyl groups appear just below 3000 cm⁻¹ (e.g., 2922 and 2853 cm⁻¹ in a related compound) scielo.br.

C=O Stretching: The most intense absorptions in the spectrum are typically from the carbonyl (C=O) groups of the barbiturate ring. These usually appear as multiple strong bands in the region of 1650-1750 cm⁻¹. For instance, 1-bromo-5,5-diethylbarbituric acid shows strong peaks at 1699 and 1661 cm⁻¹ scielo.br.

C-N Stretching: C-N stretching vibrations are typically found in the 1000-1350 cm⁻¹ region.

Aromatic C=C Bending: The out-of-plane bending vibrations for the substituted benzene (B151609) ring usually appear in the 690-900 cm⁻¹ region.

Table 4: Key IR Absorption Frequencies for Functional Group Identification

Functional Group Bond Characteristic Absorption (cm⁻¹)
Imide N-H stretch 3100 - 3300 scielo.br
Aromatic C-H stretch > 3000
Aliphatic C-H stretch < 3000 scielo.br
Carbonyl C=O stretch 1650 - 1750 scielo.br

| Alkane | C-H bend | 1350 - 1470 scielo.br |

In Vitro and Pre Clinical Biochemical and Pharmacological Studies

Investigation of Molecular Mechanisms of Action

Ligand-Receptor Interaction Studies in Isolated Systems

Specific ligand-receptor interaction studies for 1-Benzyl-5,5-diethylbarbituric acid are not available in the reviewed literature. However, the broader class of barbiturates, to which this compound belongs, is well-characterized. Barbiturates classically exert their effects on the central nervous system by interacting with the GABA-A receptor, an ionotropic receptor that functions as a ligand-gated ion channel. ebi.ac.uk They act as positive allosteric modulators, binding to a site on the receptor distinct from the gamma-aminobutyric acid (GABA) binding site. ebi.ac.uk This interaction potentiates the effect of GABA, prolonging the duration of the opening of the associated chloride channel, which leads to increased neuronal inhibition. ebi.ac.uk

Enzyme Inhibition Assays (e.g., Monoamine Oxidase-B, α-Glucosidase)

There is no specific information in the reviewed scientific literature regarding the direct inhibitory activity of this compound against Monoamine Oxidase-B (MAO-B) or α-glucosidase.

Monoamine oxidase-B is a key enzyme in the catabolism of dopamine (B1211576) and its inhibition is a therapeutic strategy for Parkinson's disease. While numerous compounds have been investigated as MAO-B inhibitors, barbiturate (B1230296) derivatives are not typically prominent in this class. google.com

Similarly, α-glucosidase inhibitors are a class of agents that help manage postprandial hyperglycemia by delaying carbohydrate digestion. drugfuture.com Research in this area has identified various natural and synthetic compounds, but studies specifically evaluating this compound for this activity were not found. drugfuture.comtcichemicals.com

Assessment of Biological Activities in Non-human Models

Antimicrobial Activity against Bacterial and Fungal Strains

Direct studies on the antimicrobial properties of this compound were not identified. However, research on related barbituric acid derivatives indicates that this chemical scaffold can be a source of antimicrobial activity.

For instance, novel derivatives synthesized from 5,5-diethyl barbituric acid have demonstrated greater antimicrobial effects than their starting materials against a panel of microorganisms. gatech.edu Another study focused on a series of 5-benzylidenebarbituric acids, which possess a similar benzyl (B1604629) structural motif, and correlated their chemical structure with their antibacterial activity against various strains. epa.gov Furthermore, other N¹-benzyl derivatives have been synthesized and investigated for their activity against Staphylococcus aureus and Mycobacterium species, indicating that the benzyl group can be a component of antimicrobially active molecules. ebi.ac.uk

These findings suggest a potential for antimicrobial activity within this class of compounds, though specific data for this compound is lacking.

Modulation of Biosynthetic Pathways in Microbial Fermentation (e.g., Rifamycin B, Anthracyclines)

While there is no data for this compound, its precursor, 5,5-diethylbarbituric acid (barbital) , is well-documented as a modulator of secondary metabolite production in fermentation processes.

Anthracyclines: Similarly, barbital (B3395916) has been observed to stimulate the production of galirubins, a type of anthracycline antibiotic, in cultures of Streptomyces galilaeus. The effect was strain-dependent and could increase production by up to 300% in lower-producing strains. vulcanchem.com At higher concentrations, barbital was found to inhibit the growth of the mycelium and decrease the formation of free anthracyclinones. vulcanchem.com

ModulatorMicroorganismProductEffectReference
5,5-diethylbarbituric acid (Barbital)Amycolatopsis mediterraneiRifamycin BStimulates production, especially under low aeration. mdpi.comsigmaaldrich.com mdpi.comsigmaaldrich.com
5,5-diethylbarbituric acid (Barbital)Nocardia RSP-3Rifamycin BImproved antibiotic production by over 100%.
5,5-diethylbarbituric acid (Barbital)Streptomyces galilaeusAnthracyclines (Galirubins)Stimulates production (up to 300% increase). vulcanchem.com vulcanchem.com

Studies on Central Nervous System Target Interactions in in vitro and ex vivo Preparations

Specific in vitro or ex vivo studies detailing the central nervous system (CNS) target interactions of this compound are absent from the reviewed literature. However, research into closely related analogues provides insight into potential activities.

A study on a series of 5-chloro-5-benzylbarbituric acids revealed that these compounds exhibit tranquilizing activity in in vivo mouse models. nih.gov This indicates that the 5-benzylbarbiturate structure can serve as a scaffold for CNS-active agents. The general mechanism for barbiturates involves modulating GABA-A receptors to depress the CNS. The delivery of such compounds to the CNS is a significant challenge, governed by their ability to cross the blood-brain barrier, a process influenced by factors like lipophilicity and the presence of efflux transporters.

Research on Metabolic Fate and Biotransformation

The metabolism of barbiturates is a critical determinant of their duration of action and clearance from the body. For this compound, metabolic processes are expected to primarily involve hepatic enzyme systems, leading to the formation of more polar, excretable metabolites.

Identification and Characterization of Metabolites in Experimental Systems

Specific metabolites of this compound have not been characterized in published experimental studies. However, based on the metabolism of other barbiturates with similar structural features, several metabolic reactions are likely to occur. The primary routes of metabolism for barbiturates involve oxidation of the substituents at the C5 position and, to a lesser extent, N-dealkylation.

For this compound, the anticipated metabolic pathways would involve:

Hydroxylation of the Benzyl Group: The aromatic benzyl ring is a likely site for hydroxylation, catalyzed by cytochrome P450 enzymes in the liver. This would result in the formation of various isomeric (ortho-, meta-, para-) hydroxybenzyl derivatives.

Oxidation of the Ethyl Groups: The ethyl groups at the C5 position can undergo oxidation to form hydroxylated metabolites. For instance, one of the ethyl groups could be hydroxylated to yield 1-Benzyl-5-ethyl-5-(1-hydroxyethyl)barbituric acid. Further oxidation could lead to the formation of a carboxylic acid derivative.

N-Dealkylation: The N-benzyl group could potentially be cleaved, leading to the formation of 5,5-diethylbarbituric acid (barbital) and benzoic acid. However, N-dealkylation of N-substituted barbiturates can be a minor pathway compared to the oxidation of the C5 substituents.

It is important to note that these are predicted metabolic pathways based on the known biotransformation of other barbiturates. Definitive identification and characterization of the metabolites of this compound would require dedicated in vitro and in vivo metabolism studies.

Table 1: Predicted Metabolites of this compound

Putative Metabolite Metabolic Reaction
1-(p-Hydroxybenzyl)-5,5-diethylbarbituric acidAromatic hydroxylation
1-(m-Hydroxybenzyl)-5,5-diethylbarbituric acidAromatic hydroxylation
1-(o-Hydroxybenzyl)-5,5-diethylbarbituric acidAromatic hydroxylation
1-Benzyl-5-ethyl-5-(1-hydroxyethyl)barbituric acidAliphatic hydroxylation
5,5-Diethylbarbituric acid (Barbital)N-debenzylation

Distribution and Kinetics Studies in Isolated Organ Perfusion Models and Tissue Homogenates

Specific studies on the distribution and kinetics of this compound in isolated organ perfusion models or tissue homogenates are not available in the current literature. However, research on structurally similar compounds, such as 1-n-butyl-5,5-diethylbarbituric acid, provides insights into the likely behavior of N-substituted barbiturates in such experimental systems.

A study on the distribution of 1-n-butyl-5,5-diethylbarbituric acid in the isolated perfused rat liver system demonstrated that the compound is taken up by the liver and metabolized. nih.gov The distribution of barbiturates is largely governed by their lipophilicity. The presence of the N-benzyl group in this compound would significantly increase its lipophilicity compared to its parent compound, 5,5-diethylbarbituric acid (barbital). This increased lipophilicity would likely lead to:

Enhanced tissue distribution: A higher propensity to distribute into adipose tissue and other lipid-rich tissues.

Increased hepatic uptake: Facilitating metabolism by liver enzymes.

In tissue homogenate studies, particularly with liver microsomes, it would be expected that this compound would be metabolized by cytochrome P450 enzymes, consistent with the metabolic pathways discussed in the previous section. The kinetics of its metabolism could be determined by incubating the compound with liver microsomes and measuring the rate of disappearance of the parent compound or the formation of its metabolites over time.

Table 2: Expected Kinetic Parameters in a Hypothetical Isolated Perfused Liver Study

Parameter Expected Finding for this compound Rationale based on Structural Analogs
Hepatic Extraction Ratio Moderate to HighIncreased lipophilicity due to the benzyl group would favor uptake by the liver. nih.gov
Metabolic Clearance SignificantThe benzyl and ethyl groups provide sites for oxidative metabolism by hepatic enzymes.
Half-life in Perfusate Shorter than in vivoContinuous removal by the isolated liver without redistribution to other tissues. nih.gov

Computational Chemistry and Emerging Research Applications of 1 Benzyl 5,5 Diethylbarbituric Acid

Computational Approaches in Barbiturate (B1230296) Research

In silico methods have become indispensable in modern medicinal chemistry and drug discovery. For barbiturates like 1-Benzyl-5,5-diethylbarbituric acid, these computational tools offer a rapid and cost-effective means to predict their behavior and guide experimental studies.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict how a ligand, such as this compound, binds to its target receptor. These methods are crucial for understanding the molecular basis of a drug's action. For barbiturates, the primary target is often the GABA-A receptor, and their anesthetic effects are a result of their interaction with this receptor. nih.gov

Table 1: Key Molecular Properties of this compound

Property Value
Molecular Formula C₁₅H₁₈N₂O₃
Molecular Weight 274.32 g/mol
IUPAC Name 1-benzyl-5,5-diethyl-1,3-diazinane-2,4,6-trione
InChI Key YSCCFYUEQXOKHY-UHFFFAOYSA-N
Canonical SMILES CCC1(C(=O)NC(=O)N(C1=O)Cc2ccccc2)CC

Source: drugfuture.comwikipedia.org

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These studies use physicochemical descriptors like hydrophobicity, electronic properties, and steric factors to predict the activity of new compounds. nih.gov

For barbiturates, QSAR models have been developed to predict their hypnotic and other central nervous system depressant activities. wikipedia.org The lipophilicity of a barbiturate, often represented by its log P value, is a critical parameter in these models, as it influences the drug's ability to cross the blood-brain barrier. The nature of the substituents at the C5 position of the barbituric acid ring dramatically affects the compound's properties. In the case of this compound, the two ethyl groups and the N-benzyl group would be key descriptors in any QSAR analysis. By comparing a series of N-substituted and 5,5-disubstituted barbiturates, researchers can build predictive models to design new derivatives with optimized activity. nih.govacs.org

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Compounds

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. nih.gov In silico ADME prediction tools can screen virtual compounds, saving significant time and resources. nih.govbenthamscience.com These computational models can estimate various pharmacokinetic parameters, and while they are constantly evolving, they provide valuable early-stage assessments. nih.gov

Advanced Material Science and Chemical Applications (Non-Pharmacological)

The utility of barbituric acid and its derivatives extends beyond pharmacology into the realm of material science and industrial chemistry, where their unique structural and chemical properties are being harnessed for new applications.

Role in Polymerization Catalysis and Material Science Research

Barbituric acid derivatives have shown potential in the field of polymerization. irapa.org They can function as components in initiating systems for curing resins. google.com For example, an initiating system containing a barbituric acid derivative, a copper salt, and a sulfinic acid compound has been used for curing unsaturated, acidic resins. google.com The calcium salt of 1-benzyl-5-phenyl-barbituric acid is one such derivative that has been explored in polymerizable compositions. google.com The hydrogen-bonding capabilities of the barbiturate ring are a key feature that allows these molecules to act as scaffolds in supramolecular chemistry. researchgate.net

Applications in Ink and Textile Chemistry Research

The chemical properties of barbituric acid derivatives also make them suitable for investigation in ink and textile chemistry. irapa.org A considerable number of these compounds have been proposed for use as industrial dyes and pigments. nih.gov Their potential to act as photosensitizers and thermosensitive materials is also an area of active research. nih.gov While direct applications of this compound in this area are not extensively documented, the broader class of barbiturates has demonstrated utility, suggesting that it could be a candidate for similar applications. irapa.org

Development as Organic Sensors

Scientific literature available through extensive searches does not currently contain specific research detailing the development or application of this compound as an organic sensor. While the barbiturate framework is sometimes incorporated into larger, complex molecules designed as fluorescent probes for substances like biothiols or metal ions, the target compound itself has not been identified as a standalone organic sensor in the reviewed literature. mdpi.comrsc.org Research in this area has focused more on creating receptors that can detect and bind with barbiturates for sensing purposes, rather than using the barbiturate as the sensor itself. nih.gov

Analytical Chemistry Applications

In the field of analytical chemistry, the unique structure of this compound lends itself to specific, high-precision applications. Its utility is primarily theoretical at this stage, based on the properties of similar compounds and the principles of analytical instrumentation.

In analytical chemistry, particularly in quantitative analysis using techniques like chromatography (HPLC, GC) and mass spectrometry (MS), an internal standard is a crucial component for ensuring accuracy and precision. An internal standard is a compound with a known concentration that is added to an unknown sample to correct for variations in sample preparation and instrument response.

Key Properties for an Internal Standard

PropertyRationaleRelevance of this compound
Structural Similarity The standard should behave similarly to the analyte during extraction, derivatization, and analysis, minimizing matrix effects and sample preparation losses.As a barbiturate derivative, it shares the core pyrimidinetrione ring with other barbiturate analytes.
Chemical Inertness Must not react with the sample matrix, reagents, or other analytes.The barbiturate ring is stable under typical analytical conditions, and the N-benzyl group is not readily cleaved.
Distinct Signal Must be clearly distinguishable from the analyte and any other compounds in the sample.The benzyl (B1604629) group provides a significant mass difference (C₇H₇, +91 Da) compared to unsubstituted or alkyl-substituted barbiturates, allowing for clear separation in mass spectrometry. Its polarity is also different, leading to a distinct retention time in chromatography.
High Purity Must be available in a highly pure form to ensure accurate quantification.The compound can be synthesized and purified to meet the requirements of an analytical reference material.
Not Present in Sample The internal standard cannot be naturally present in the samples being analyzed.This compound is a synthetic compound and is not an expected metabolite or natural substance in biological samples.

Given these characteristics, this compound would be a suitable internal standard for quantifying other barbiturates, such as its parent compound, 5,5-diethylbarbituric acid (Barbital). In a typical workflow, a known quantity of this compound would be added to a sample containing an unknown amount of Barbital (B3395916). The ratio of the analytical signal of Barbital to the signal of the internal standard would then be used to calculate the precise concentration of Barbital, correcting for any experimental variations.

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